Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate
Overview
Description
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules . This compound is known for its stability and versatility in chemical reactions, making it a significant building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is widely used in scientific research due to its unique properties. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 inhibitors . The compound’s stability and reactivity make it valuable in medicinal chemistry, organic synthesis, and drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate involves its conversion to active metabolites in the body . The tert-butyl carbamate group is stable under mild conditions and can be selectively deprotected to release the active amine . This allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy . The molecular targets and pathways involved include inhibition of enzymes such as dipeptidyl peptidase-4, which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: A prodrug of ®-3-aminopiperidine, used as a dipeptidyl peptidase-4 inhibitor.
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other bioactive molecules.
Uniqueness: Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis . This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFFLZUJBODPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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